molecular formula C13H8ClN3S B14308471 Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- CAS No. 110729-65-2

Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-

Cat. No.: B14308471
CAS No.: 110729-65-2
M. Wt: 273.74 g/mol
InChI Key: APNUZTGMYADBRG-UHFFFAOYSA-N
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Description

Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that features a pyridine ring substituted with a 1,3,4-thiadiazole moiety, which in turn is substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions to form the 2-chlorophenyl-1,3,4-thiadiazole.

    Coupling with pyridine: The 2-chlorophenyl-1,3,4-thiadiazole is then coupled with a pyridine derivative, often through a nucleophilic substitution reaction. This can be facilitated by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) on the phenyl ring, converting it to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydride or potassium carbonate and a polar aprotic solvent.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 3-(5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl)-
  • Pyridine, 3-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)-
  • Pyridine, 3-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)-

Uniqueness

Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

CAS No.

110729-65-2

Molecular Formula

C13H8ClN3S

Molecular Weight

273.74 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazole

InChI

InChI=1S/C13H8ClN3S/c14-11-6-2-1-5-10(11)13-17-16-12(18-13)9-4-3-7-15-8-9/h1-8H

InChI Key

APNUZTGMYADBRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)C3=CN=CC=C3)Cl

Origin of Product

United States

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